molecular formula C10H9IO3 B12594492 2-(2-Iodoethenyl)-6-methoxybenzoic acid CAS No. 651043-69-5

2-(2-Iodoethenyl)-6-methoxybenzoic acid

Cat. No.: B12594492
CAS No.: 651043-69-5
M. Wt: 304.08 g/mol
InChI Key: IOGINCDHFIDDOI-UHFFFAOYSA-N
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Description

2-(2-Iodoethenyl)-6-methoxybenzoic acid is an organic compound that features a benzene ring substituted with a methoxy group and an iodoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodoethenyl)-6-methoxybenzoic acid typically involves the iodination of a suitable precursor. One common method is the hydrohalogenation of ethynyl compounds, where the ethynyl group reacts with hydroiodic acid to form the iodoethenyl group . This reaction is facilitated by the presence of a pyridinium salt, which enhances the electrophilicity of the ethynyl group and attracts the iodide ion .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrohalogenation processes using hydroiodic acid and suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodoethenyl)-6-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydroiodic Acid: Used for the initial iodination of the ethynyl group.

    Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    Substituted Benzoic Acids: Formed through substitution reactions.

    Alkenes: Resulting from reduction reactions.

    Coupled Products: Formed through coupling reactions with boronic acids.

Scientific Research Applications

2-(2-Iodoethenyl)-6-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodoethenyl)-6-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The iodoethenyl group can participate in electrophilic addition reactions, while the methoxy group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethenyl)-6-methoxybenzoic acid: Similar structure but with a chlorine atom instead of iodine.

    2-(2-Bromoethenyl)-6-methoxybenzoic acid: Contains a bromine atom instead of iodine.

    2-(2-Fluoroethenyl)-6-methoxybenzoic acid: Features a fluorine atom in place of iodine.

Uniqueness

2-(2-Iodoethenyl)-6-methoxybenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for radiolabeling. This makes it particularly valuable in the development of radiopharmaceuticals and other applications where iodine’s properties are advantageous .

Properties

CAS No.

651043-69-5

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

2-(2-iodoethenyl)-6-methoxybenzoic acid

InChI

InChI=1S/C10H9IO3/c1-14-8-4-2-3-7(5-6-11)9(8)10(12)13/h2-6H,1H3,(H,12,13)

InChI Key

IOGINCDHFIDDOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C=CI

Origin of Product

United States

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